Methyl 4-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzoate
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Overview
Description
“Methyl 4-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzenecarboxylate” is a chemical compound with the CAS Number: 339105-21-4. It has a molecular weight of 284.74 . The IUPAC name for this compound is methyl 4- ( (2-chloro-1H-1lambda3-thiazol-5-yl)methoxy)benzoate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H11ClNO3S/c1-16-11(15)8-2-4-9(5-3-8)17-7-10-6-14-12(13)18-10/h2-6,18H,7H2,1H3 . This code provides a specific representation of the molecular structure.Scientific Research Applications
Novel Synthesis and Impurities of Proton Pump Inhibitors
A review focused on novel methods of omeprazole synthesis and pharmaceutical impurities of proton pump inhibitors highlights the development and understanding of similar compounds. This review could provide insight into the synthesis process and impurity analysis of compounds like "Methyl 4-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzenecarboxylate" due to the structural and functional similarities in pharmaceutical applications (Saini, Majee, Chakraborthy, & Salahuddin, 2019).
Synthetic Utilities of O-Phenylenediamines
Research summarizing methods for synthesizing benzimidazoles, quinoxalines, and benzo(1,5)diazepines from o-phenylenediamines, including azolylthiazoles, provides a foundation for understanding how complex heterocycles, including those with thiazole rings similar to "Methyl 4-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzenecarboxylate," are synthesized and applied in various scientific contexts (Ibrahim, 2011).
Safety and Hazards
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been known to interact with various biological targets .
Mode of Action
Thiazole derivatives, in general, have diverse modes of action. For instance, some thiazole compounds bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biochemical pathways .
Result of Action
Some thiazole derivatives have shown significant analgesic and anti-inflammatory activities .
Properties
IUPAC Name |
methyl 4-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3S/c1-16-11(15)8-2-4-9(5-3-8)17-7-10-6-14-12(13)18-10/h2-6H,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBNQJFJYJBMIMK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCC2=CN=C(S2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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